molecular formula C9H7BrO3 B13988459 8-Bromo-7-hydroxychroman-4-one

8-Bromo-7-hydroxychroman-4-one

Cat. No.: B13988459
M. Wt: 243.05 g/mol
InChI Key: MGOWVTKFYPAGPY-UHFFFAOYSA-N
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Description

8-Bromo-7-hydroxychroman-4-one (CAS 1344895-43-7) is a chemical compound with the molecular formula C9H7BrO3 and a molecular weight of 243.05 g/mol . As a brominated and hydroxylated chroman-4-one derivative, it serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry for the design and development of novel biologically active molecules . The chroman-4-one core structure is a heterobicyclic compound consisting of a benzene ring fused to a 2,3-dihydro-γ-pyranone ring, distinct from chromones due to the absence of a C2–C3 double bond . This scaffold is of significant interest in drug discovery, with derivatives demonstrating a wide range of pharmacological activities, including potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease research , as well as antimicrobial and anticancer properties . The specific bromo and hydroxy substituents on the this compound scaffold offer opportunities for further chemical modification, allowing researchers to explore structure-activity relationships and optimize properties for specific targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrO3

Molecular Weight

243.05 g/mol

IUPAC Name

8-bromo-7-hydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C9H7BrO3/c10-8-7(12)2-1-5-6(11)3-4-13-9(5)8/h1-2,12H,3-4H2

InChI Key

MGOWVTKFYPAGPY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2Br)O

Origin of Product

United States

Synthetic Methodologies for 8 Bromo 7 Hydroxychroman 4 One and Its Precursors

Retrosynthetic Analysis of the 8-Bromo-7-hydroxychroman-4-one Core Structure

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-bromine bond and the formation of the chromanone ring system.

A key disconnection is the C-Br bond at the C-8 position. This suggests an electrophilic aromatic substitution, specifically a bromination reaction, on a pre-existing 7-hydroxychroman-4-one core. This approach relies on the regioselective introduction of the bromine atom, directed by the activating hydroxyl group and the chromanone ring's electronic properties.

Another fundamental disconnection breaks the chromanone ring itself. This typically involves cleaving the bond between the oxygen atom and the carbonyl carbon (C4) and the bond between C2 and C3. This leads back to a 2'-hydroxyacetophenone (B8834) derivative and a three-carbon synthon. The 7-hydroxy and 8-bromo substituents would be present on the acetophenone (B1666503) precursor, which would be 2'-hydroxy-3'-bromo-4'-hydroxyacetophenone.

Classical Synthetic Routes to Chroman-4-ones with Emphasis on 7-Hydroxylation

Classical methods for synthesizing the chroman-4-one core often begin with phenolic starting materials. For 7-hydroxychroman-4-one, a common precursor is resorcinol (B1680541).

One established route involves the acylation of resorcinol with 3-chloropropionic acid in the presence of a strong acid like trifluoromethane (B1200692) sulfonic acid. researchgate.net This yields 2',4'-dihydroxy-3-chloropropiophenone. researchgate.net Subsequent intramolecular cyclization of this intermediate, typically under basic conditions using a reagent like sodium hydroxide, affords 7-hydroxychroman-4-one. researchgate.net

The synthesis of various substituted chroman-4-ones often involves the reaction of a 2'-hydroxyacetophenone with an aldehyde. acs.org These reactions can be promoted by a base and may be accelerated by microwave irradiation. acs.org For the synthesis of 7-hydroxychroman-4-one derivatives, a 2',4'-dihydroxyacetophenone (B118725) would be the logical starting material.

Regioselective Bromination Strategies at the C-8 Position of Chroman-4-one Derivatives

The introduction of a bromine atom specifically at the C-8 position of a 7-hydroxychroman-4-one requires careful control of the reaction conditions to achieve high regioselectivity. The hydroxyl group at C-7 is a strong activating group and directs electrophiles to the ortho and para positions. In the case of 7-hydroxychroman-4-one, the C-6 and C-8 positions are ortho to the hydroxyl group.

Electrophilic bromination using reagents like N-bromosuccinimide (NBS) is a common method for halogenating aromatic rings. The solvent and temperature can influence the regioselectivity of the reaction. For instance, bromination of a related bacteriochlorin (B1244331) with NBS showed high regioselectivity. nih.gov

Another approach involves the use of pyridinium (B92312) tribromide (Py·Br₃) in a solvent like dichloromethane. This reagent can selectively introduce bromine at the C-8 position through electrophilic aromatic substitution, with the electron-rich aromatic system of the chroman-4-one directing the substitution. The synthesis of 3-bromo-7-hydroxychroman-4-one has been achieved using copper(II) bromide in a mixed solvent system with heating. rsc.org

Modern Approaches and Catalytic Methods for Chromanone Synthesis

Modern synthetic chemistry has introduced a variety of catalytic methods to improve the efficiency and selectivity of chromanone synthesis. These methods often offer milder reaction conditions and broader substrate scope compared to classical approaches.

Organocatalysis has emerged as a powerful tool for chromanone synthesis. nih.gov For example, organocatalyzed aldol (B89426)/oxa-Michael reactions can provide access to complex chromanone structures. nih.gov N-Heterocyclic carbenes (NHCs) have also been utilized to catalyze intramolecular substitution reactions to yield benzopyrones. organic-chemistry.org

Transition metal catalysis is another significant area of development. Palladium-catalyzed reactions, for instance, have been employed for the dehydrogenation of chromanones followed by arylation. organic-chemistry.org Nickel-catalyzed reductive cyclization of aryl chained alkynones offers a pathway to chiral chroman derivatives. chemrxiv.org Furthermore, visible-light-mediated radical cascade cyclizations provide a green and efficient route to various substituted chroman-4-ones. researchgate.netfrontiersin.orgacs.org

Optimization of Reaction Conditions and Yields for Scalable Production of this compound

For the scalable production of this compound, optimization of reaction conditions is crucial to maximize yield and purity while minimizing costs and environmental impact.

Key parameters for optimization include the choice of solvent, catalyst, temperature, and reaction time. For instance, in the synthesis of substituted chroman-4-ones via a base-mediated aldol condensation, microwave irradiation has been shown to significantly reduce reaction times and improve yields. acs.org The use of an appropriate base, such as diisopropylamine (B44863) (DIPA), is also critical. acs.org

In bromination reactions, the choice of brominating agent and the control of stoichiometry are vital for achieving high regioselectivity and avoiding the formation of di-brominated or other side products. For large-scale synthesis, practical considerations such as the ease of purification and the cost of reagents become increasingly important. Performing reactions under metal-free conditions, when possible, can also be advantageous for pharmaceutical applications to avoid metal contamination. beilstein-journals.org A gram-scale synthesis of a related phosphinoylchroman-4-one has been demonstrated, highlighting the potential for scaling up these types of reactions. beilstein-journals.org

Stereoselective Synthesis Approaches for this compound (if applicable)

The structure of this compound does not possess a chiral center unless a substituent is introduced at the C-2 or C-3 position. However, the development of stereoselective methods for the synthesis of related chiral chroman-4-ones is an active area of research, as these chiral scaffolds are present in many biologically active molecules.

Asymmetric synthesis of chromanones has been achieved using various catalytic systems. nih.gov For instance, nickel-catalyzed enantioselective intramolecular reductive cyclization can produce chiral 3-hydroxyl chroman derivatives with high enantiomeric excess. chemrxiv.org Organocatalytic domino reactions have also been developed for the highly enantio- and diastereoselective synthesis of functionalized chroman-2-ones and chromanes. scispace.comnih.gov These methods often employ chiral catalysts, such as those derived from cinchona alkaloids, to control the stereochemical outcome of the reaction. chemrxiv.orgnih.gov

Should a chiral derivative of this compound be desired, these stereoselective methods could potentially be adapted by using appropriately substituted starting materials.

Chemical Reactivity and Transformations of 8 Bromo 7 Hydroxychroman 4 One

Electrophilic Aromatic Substitution Reactions on the Chromanone Ring System

The benzene (B151609) ring of the 8-Bromo-7-hydroxychroman-4-one scaffold is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic systems. dalalinstitute.com The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the C7-hydroxyl group, the C8-bromo group, and the ether linkage of the pyranone ring.

The general mechanism for EAS involves the attack of the electron-rich aromatic ring on an electrophile (E+), leading to a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. dalalinstitute.commasterorganicchemistry.com Aromaticity is then restored by the loss of a proton from the site of attack. masterorganicchemistry.com

Directing Effects:

C7-Hydroxyl Group (-OH): This is a strongly activating, ortho-, para- directing group due to its ability to donate electron density to the ring via resonance.

C8-Bromo Group (-Br): Halogens are deactivating yet ortho-, para- directing. They withdraw electron density inductively (deactivating) but can donate a lone pair via resonance to stabilize the carbocation intermediate at the ortho and para positions.

Ring Ether Oxygen: The oxygen atom in the heterocycle also acts as an activating, ortho-, para- director.

Given the substitution pattern, the C5 and C6 positions are available for electrophilic attack. The powerful activating effect of the C7-hydroxyl group is the dominant influence. It strongly directs incoming electrophiles to its ortho position, which is C6. The C8-bromo group also directs ortho to C7, but this position is already substituted. The combined effects strongly favor substitution at the C6 position.

Common electrophilic aromatic substitution reactions applicable to this scaffold include nitration, halogenation, and Friedel-Crafts reactions. lumenlearning.combyjus.com

Reaction Type Typical Reagents Electrophile Expected Major Product
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)8-Bromo-7-hydroxy-6-nitrochroman-4-one
HalogenationBr₂, FeBr₃Br⁺6,8-Dibromo-7-hydroxychroman-4-one
SulfonationFuming H₂SO₄SO₃This compound-6-sulfonic acid

Nucleophilic Displacement Reactions of the Bromine Atom at C-8

The bromine atom at the C-8 position is attached to an sp²-hybridized carbon of the aromatic ring, making it relatively unreactive towards classical SN1 and SN2 nucleophilic substitution. However, it serves as an excellent handle for modern transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, are particularly effective for the functionalization of aryl halides. rsc.org These methods allow for the introduction of a wide array of substituents at the C-8 position, significantly expanding the molecular diversity accessible from the parent scaffold.

Coupling Reaction Coupling Partner Catalyst/Ligand System Resulting C-8 Substituent
Suzuki Coupling Aryl or Vinyl Boronic Acids/EstersPd(PPh₃)₄, Pd(OAc)₂, etc.Aryl, Vinyl
Heck Coupling AlkenesPd(OAc)₂, P(o-tol)₃Substituted Alkene
Buchwald-Hartwig Amination Primary/Secondary AminesPd₂(dba)₃, BINAP, XPhosAmino Group (NR¹R²)
Sonogashira Coupling Terminal AlkynesPdCl₂(PPh₃)₂, CuIAlkynyl Group
Cyanation Metal Cyanides (e.g., KCN, Zn(CN)₂)Pd(PPh₃)₄Cyano Group (-CN)

These transformations provide access to a vast library of 8-substituted-7-hydroxychroman-4-ones, which can be used to probe structure-activity relationships in drug discovery programs. gu.se

Chemical Modifications and Derivatization of the Hydroxyl Group at C-7

The phenolic hydroxyl group at C-7 is a versatile functional group that can readily undergo a variety of chemical modifications. Its nucleophilic character allows for reactions such as etherification and esterification, which are useful for creating prodrugs, modifying solubility, or blocking this position to direct reactivity elsewhere on the molecule.

O-Alkylation (Williamson Ether Synthesis): The hydroxyl group can be deprotonated with a suitable base (e.g., K₂CO₃, NaH) to form a phenoxide ion. This potent nucleophile can then react with an alkyl halide (R-X) to form an ether. This reaction is valuable for introducing diverse alkyl or substituted alkyl chains. yok.gov.tr

O-Acylation: The formation of esters can be achieved by reacting the hydroxyl group with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Reaction Reagents Product Type Significance
O-Alkylation Alkyl halide (e.g., CH₃I, BnBr), Base (K₂CO₃)Ether (7-Alkoxy derivative)Modifies lipophilicity; introduces new functional handles.
O-Acylation Acyl chloride (e.g., Acetyl chloride), Base (Pyridine)Ester (7-Acyloxy derivative)Prodrug strategy; protecting group.
Silylation Silyl halide (e.g., TBDMSCl), Base (Imidazole)Silyl EtherProtecting group for the hydroxyl functionality.

Reactions Involving the Carbonyl Functionality at C-4

The ketone at the C-4 position is a key site for chemical transformations, enabling modification of the heterocyclic ring and the introduction of new substituents. It undergoes the typical reactions of carbonyl compounds, including nucleophilic addition, reduction, and condensation. byjus.comncert.nic.in

Reduction: The carbonyl group can be reduced to a secondary alcohol (8-Bromo-7-hydroxychroman-4-ol) using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). savemyexams.com This introduces a new chiral center at C-4.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), can add to the carbonyl carbon to form tertiary alcohols. byjus.com This is a powerful method for C-C bond formation at the C-4 position.

Condensation Reactions: The C-4 ketone can react with amine derivatives to form various products. For example, reaction with hydroxylamine (B1172632) yields an oxime, while reaction with hydrazine (B178648) or substituted hydrazines produces hydrazones. ncert.nic.insavemyexams.com

Wittig Reaction: The carbonyl can be converted to an alkene using a phosphorus ylide (a Wittig reagent), replacing the C=O bond with a C=C bond.

Knoevenagel and Aldol (B89426) Condensations: The α-protons at the C-3 position are acidic and can be removed by a base, forming an enolate. This enolate can then participate in aldol-type or Knoevenagel condensations with aldehydes to form 3-benzylidene-chroman-4-ones, a class of compounds with significant biological interest. researchgate.net

Reaction Type Reagents Product
Reduction NaBH₄, MeOH8-Bromo-7-hydroxychroman-4-ol
Grignard Addition R-MgBr, then H₃O⁺8-Bromo-4-alkyl-7-hydroxychroman-4-ol
Oxime Formation NH₂OH·HCl, BaseThis compound oxime
Knoevenagel Condensation Aromatic Aldehyde, Base (e.g., Piperidine)(E/Z)-3-Benzylidene-8-bromo-7-hydroxychroman-4-one

Ring-Opening and Ring-Closing Reactions of the Chromanone Heterocycle

The stability and reactivity of the chromanone heterocycle are central to its chemistry. Ring-closing reactions form the basis of its synthesis, while ring-opening reactions can provide pathways to other chemical scaffolds.

Ring-Closing Reactions (Synthesis): The most common syntheses of the chroman-4-one core involve intramolecular cyclization. A typical strategy is the reaction of a suitably substituted phenol (B47542) (e.g., 2-bromo-3-hydroxy-acetophenone precursor) with a three-carbon synthon like acrylic acid or its derivatives, followed by acid-catalyzed cyclization. researchgate.net Another route involves the intramolecular Friedel-Crafts acylation of a 3-phenoxypropanoic acid derivative.

Ring-Opening Reactions: Under certain harsh conditions, such as treatment with strong nucleophiles or under reductive cleavage conditions, the ether linkage of the pyranone ring can be cleaved. For instance, base-induced ring-opening can occur, although it is less common than for the related chromone (B188151) system. scispace.com Electrocyclic ring-opening reactions, typically promoted by heat or light, can occur in related conjugated systems, though they are less characteristic for the saturated C2-C3 bond in chromanones. libretexts.orgmasterorganicchemistry.com

Formation of Advanced Molecular Scaffolds and Hybrid Molecules from this compound

The true synthetic utility of this compound lies in its role as a versatile building block for constructing more complex molecular architectures. mdpi.com The orthogonal reactivity of its functional groups allows for a stepwise and controlled elaboration of the core structure.

For example, a synthetic sequence could involve:

Suzuki coupling at C-8 to introduce a new aryl group. rsc.org

O-alkylation at C-7 to add a side chain designed to interact with a specific biological target.

Knoevenagel condensation at C-3/C-4 to append a substituted benzylidene moiety. researchgate.net

This multi-step functionalization allows for the creation of hybrid molecules that combine the chromanone core with other pharmacologically relevant fragments. Chroman-4-one derivatives have been used as scaffolds to develop peptidomimetics and inhibitors of enzymes like Sirt2, highlighting their importance in medicinal chemistry. gu.se The ability to systematically modify the C-7 hydroxyl, C-8 bromo, and C-4 carbonyl groups makes this compound an ideal starting point for generating libraries of diverse compounds for high-throughput screening and the development of novel therapeutic agents. acs.org

Advanced Spectroscopic and Structural Elucidation of 8 Bromo 7 Hydroxychroman 4 One

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 8-Bromo-7-hydroxychroman-4-one, with a chemical formula of C₉H₇BrO₃, the expected monoisotopic mass would be calculated. An experimental HRMS analysis would aim to find an ion peak corresponding to the protonated molecule [M+H]⁺ or another adduct (e.g., [M+Na]⁺) that matches the calculated exact mass to within a few parts per million (ppm). This process would definitively confirm the molecular formula. However, no specific HRMS data for this compound has been reported in the searched scientific literature. For comparison, the related isomer 3-bromo-7-hydroxychroman-4-one has a calculated m/z of 241.9579 for the molecular ion [M]⁺, with a found value of 241.9576, confirming its formula of C₉H₇BrO₃. rsc.org

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the aromatic ring and the aliphatic chroman ring. The two aromatic protons would likely appear as doublets, with their chemical shifts influenced by the hydroxyl and bromo substituents. The methylene (B1212753) protons at positions 2 and 3 of the chroman ring would appear as triplets.

¹³C NMR: The ¹³C NMR spectrum would show nine distinct carbon signals. The carbonyl carbon (C4) would have the highest chemical shift (typically >180 ppm). The carbons of the aromatic ring would appear in the 100-160 ppm range, with the carbons directly bonded to the bromine and oxygen atoms showing characteristic shifts. The aliphatic carbons at C2 and C3 would be found at a higher field (lower ppm values).

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings (e.g., between H-2 and H-3), while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (2-3 bonds), which are crucial for confirming the placement of substituents on the aromatic ring by, for instance, showing a correlation between the C4 carbonyl and the aromatic proton at C5.

No complete or partial NMR spectral data for this compound could be located in the available literature.

Infrared and Raman Spectroscopic Fingerprinting for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to display characteristic absorption bands. A broad band in the region of 3200–3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A strong, sharp peak around 1680-1660 cm⁻¹ would correspond to the C=O stretching of the ketone in the pyranone ring. vulcanchem.com Vibrations corresponding to C-O and C-C bonds in the aromatic and heterocyclic rings would appear in the fingerprint region (below 1500 cm⁻¹), along with a C-Br stretching vibration, typically found at lower wavenumbers (around 550-650 cm⁻¹). vulcanchem.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations would produce strong, sharp signals. The C=O and C-Br bonds would also be Raman active.

Specific IR or Raman spectra for this compound are not available in the reviewed sources.

Stereochemical Analysis and Conformational Studies of this compound

The this compound molecule is achiral and does not have any stereocenters. Therefore, it exists as a single structure and not as a mixture of enantiomers or diastereomers.

Conformational analysis, however, is relevant to the flexibility of the six-membered dihydropyranone ring. This ring is not planar and would be expected to adopt a conformation such as a half-chair or a twist-boat to minimize steric strain. Computational modeling or variable-temperature NMR studies could provide insight into the energy barriers between different ring conformations. However, no specific experimental or computational conformational studies for this compound were found in the scientific literature.

Computational and Theoretical Investigations of 8 Bromo 7 Hydroxychroman 4 One

Quantum Chemical Calculations (DFT) of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecules. nih.gov These calculations provide a theoretical framework to analyze various molecular properties.

DFT methods are used to optimize the molecular geometry of 8-Bromo-7-hydroxychroman-4-one, predicting bond lengths, bond angles, and dihedral angles. This optimized structure represents the molecule's most stable conformation. From this, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are determined. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

Reactivity descriptors derived from DFT calculations help in predicting how the molecule will interact with other chemical species. These descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are calculated from the HOMO and LUMO energies and provide a quantitative basis for predicting the molecule's behavior in chemical reactions. researchgate.net For instance, the electrophilicity index can help identify molecules that are good electrophiles. researchgate.net

The following table provides a hypothetical set of calculated reactivity descriptors for this compound based on typical DFT calculations.

DescriptorSymbolFormulaHypothetical Value (eV)
HOMO EnergyE_HOMO--6.5
LUMO EnergyE_LUMO--1.8
Energy GapΔEE_LUMO - E_HOMO4.7
Ionization PotentialI-E_HOMO6.5
Electron AffinityA-E_LUMO1.8
Electronegativityχ(I + A) / 24.15
Chemical Hardnessη(I - A) / 22.35
SoftnessS1 / η0.43
Electrophilicity Indexωχ² / (2η)3.67

This table presents hypothetical values for illustrative purposes.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions. researchgate.net

Molecular Docking Simulations to Predict Binding Interactions with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. jscimedcentral.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov

For this compound, molecular docking simulations can be performed to predict its binding affinity and mode of interaction with various biological targets. The process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound is optimized, and the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm samples a wide range of conformations and orientations of the ligand within the binding site of the receptor. jscimedcentral.com

Scoring and Analysis: A scoring function estimates the binding affinity for each pose, typically expressed as a binding energy (e.g., in kcal/mol). nih.gov The pose with the lowest binding energy is generally considered the most favorable.

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues of the target protein. mdpi.com For example, studies on similar chromone (B188151) derivatives have used molecular docking to investigate their binding to targets like HERA protein for cytotoxic activity and Peroxiredoxins for antioxidant activity. d-nb.info

Below is a hypothetical table summarizing potential docking results of this compound with different protein targets.

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Human Estrogen Receptor Alpha1A52-8.5Leu346, Thr347Hydrogen Bond, Hydrophobic
Peroxiredoxin 53MNG-7.2Ala78, Ser99Hydrogen Bond
Sirtuin 2 (Sirt2)1J8F-9.1Phe96, Ile117Hydrophobic, π-π Stacking

This table presents hypothetical docking results for illustrative purposes.

Such data helps in prioritizing compounds for further experimental testing and in designing new derivatives with improved binding affinity and selectivity. gu.se

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. qsartoolbox.org These models are valuable for predicting the activity of new or untested compounds.

The development of a QSAR model for this compound and its analogs would involve the following steps:

Data Collection: A dataset of structurally related chromanone derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or electronic.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

A hypothetical QSAR equation might look like: log(1/IC50) = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (Hydrogen Bond Donors) + C

This equation could then be used to predict the biological activity of this compound based on its calculated descriptor values. QSAR models can significantly reduce the time and cost associated with screening large numbers of compounds. qsartoolbox.org

Molecular Dynamics Simulations to Elucidate Compound-Target Interaction Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities.

For the this compound-protein complex, an MD simulation would typically be run for a duration of nanoseconds to microseconds. frontiersin.org The analysis of the MD trajectory can reveal:

Stability of the Binding Pose: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex. frontiersin.org Stable binding is often indicated by low RMSD fluctuations. mdpi.com

Flexibility of the Protein: The root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein upon ligand binding. frontiersin.org

Key Intermolecular Interactions: The persistence of hydrogen bonds and other interactions over the simulation time can be analyzed to determine their importance for binding. researchgate.net

Conformational Changes: MD simulations can capture conformational changes in both the ligand and the protein that may occur upon binding, which are not always apparent from static docking. frontiersin.org

The results of MD simulations provide a more realistic and detailed understanding of the binding event and can be used to refine the results from molecular docking. researchgate.net

Prediction of Spectroscopic Properties and Reaction Mechanisms

Theoretical calculations are also employed to predict spectroscopic properties and elucidate reaction mechanisms.

Spectroscopic Properties: DFT and time-dependent DFT (TD-DFT) methods can be used to predict various spectroscopic data for this compound. acs.org This includes:

Infrared (IR) and Raman Spectra: Calculation of vibrational frequencies can help in the assignment of experimental IR and Raman spectra. researchgate.netresearchgate.net

UV-Vis Spectra: TD-DFT calculations can predict the electronic absorption spectra by determining the energies of electronic transitions. acs.org

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical prediction of NMR chemical shifts can aid in the interpretation of experimental ¹H and ¹³C NMR spectra.

Reaction Mechanisms: Computational methods are invaluable for studying the mechanisms of chemical reactions. sumitomo-chem.co.jp For a molecule like this compound, theoretical calculations can be used to:

Map Potential Energy Surfaces: By calculating the energies of reactants, transition states, intermediates, and products, a potential energy surface for a reaction can be constructed.

Determine Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is related to the reaction rate.

Elucidate Reaction Pathways: Computational studies can help to distinguish between different possible reaction pathways and identify the most likely mechanism. For instance, theoretical studies on related compounds have investigated mechanisms like intramolecular proton transfer and photo-induced reactions. researchgate.netvaia.com

These theoretical predictions provide a powerful complement to experimental studies, offering detailed insights into the molecule's properties and reactivity.

Biological Activities of 8 Bromo 7 Hydroxychroman 4 One and Its Analogues Pre Clinical Studies

In Vitro Biological Screening Methodologies

Cell-Based Assays for Specific Biological Pathways and Phenotypes

Cell-based assays are fundamental in determining the biological effects of novel compounds. For chroman-4-one derivatives, these assays are crucial for understanding their influence on specific cellular pathways and observable characteristics (phenotypes). Researchers utilize a variety of human cancer cell lines to assess the cytotoxic and antiproliferative effects of these compounds. These assays help in identifying the molecular mechanisms that might be triggered by the compounds, such as the induction of programmed cell death (apoptosis) or the halting of the cell cycle at specific phases.

For instance, studies on related chromone (B188151) derivatives have utilized cell lines such as AGS (gastric cancer), MGC-803 (gastric cancer), HCT-116 (colorectal cancer), A-549 (lung cancer), HepG2 (liver cancer), and HeLa (cervical cancer) to screen for cytotoxic activity. The insights from these assays provide a foundational understanding of the potential therapeutic applications of 8-Bromo-7-hydroxychroman-4-one and its analogues in diseases characterized by cellular dysregulation.

Enzyme Inhibition Studies (e.g., Sirtuins, DNA Topoisomerase IV)

The ability of a compound to inhibit specific enzymes is a key indicator of its therapeutic potential. Chroman-4-one derivatives have been investigated for their inhibitory effects on various enzymes, including those critical for cell survival and proliferation.

DNA Topoisomerase IV: This enzyme plays a crucial role in bacterial DNA replication, making it an attractive target for the development of new antibiotics. The inhibition of DNA topoisomerase IV by novel compounds can disrupt bacterial growth and viability. While specific studies on this compound are not detailed in the provided information, the general class of flavonoid derivatives has been a source of topoisomerase inhibitors. nih.govnih.gov

Sirtuins: Sirtuins are a class of proteins that play a significant role in cellular processes like aging, transcription, apoptosis, and inflammation. The modulation of sirtuin activity is a promising strategy for the treatment of various diseases, including cancer and neurodegenerative disorders. The chromone scaffold is being explored for its potential to yield potent and selective sirtuin inhibitors.

Receptor Binding Affinity Profiling

Understanding how a compound interacts with specific receptors is crucial for elucidating its mechanism of action and potential side effects. Receptor binding assays are used to determine the affinity of a compound for a variety of receptors.

For example, derivatives of 7-hydroxy-4H-1-benzopyran-4-ones have been synthesized and evaluated for their binding affinity to estrogen receptors (ERα and ERβ). nih.gov These studies are important for the development of selective estrogen receptor modulators (SERMs). Similarly, other chromanone derivatives have been investigated for their binding affinity to opioid receptors through molecular docking studies. jmbfs.org While direct binding data for this compound is not available, these studies on analogous structures highlight the potential for this class of compounds to interact with various receptor types.

Antioxidant Activity Evaluation (e.g., Radical Scavenging Assays)

The antioxidant potential of chroman-4-one derivatives is a significant area of investigation, as oxidative stress is implicated in numerous diseases. Radical scavenging assays are commonly employed to evaluate the ability of these compounds to neutralize harmful free radicals.

One of the most common methods is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The antioxidant activity is often quantified as the EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Studies on various hydroxyl-substituted chromones have demonstrated that the number and position of hydroxyl groups on the chromone ring significantly influence their antioxidant activity. nih.gov For example, compounds with multiple hydroxyl groups often exhibit potent radical scavenging properties. researchgate.net The presence of a hydroxyl group at the 7-position in this compound suggests it may possess antioxidant capabilities.

Another related compound, 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-chroman-4-one, has been shown to have antioxidant effects by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in preclinical models. core.ac.uk

Antimicrobial Spectrum Analysis (e.g., Antibacterial, Antifungal)

The rise of antimicrobial resistance has spurred the search for new and effective antimicrobial agents. Chroman-4-one derivatives have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi. nih.govresearchgate.net

The antimicrobial activity is typically determined using the microdilution method to find the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.

A study on various chroman-4-one and homoisoflavonoid derivatives tested their efficacy against pathogens such as Staphylococcus epidermidis, Pseudomonas aeruginosa, Salmonella enteritidis, Candida albicans, C. tropicalis, Nakaseomyces glabratus, Aspergillus flavus, and Penicillium citrinum. researchgate.netmdpi.com The results indicated that certain structural features, such as the presence of a hydroxyl group at position 7, can be important for antimicrobial activity. mdpi.com The introduction of a bromine atom, as in this compound, could potentially modulate this activity.

Below is a table summarizing the antimicrobial activity of a related chroman-4-one derivative against various microorganisms.

CompoundMicroorganismMIC (µg/mL)
7-((3,5-Dimethylbenzyl)oxy)chroman-4-oneGram-positive/Gram-negative bacteria256
Yeasts256
Filamentous fungi512

Data from a study on chroman-4-one derivatives, showing the Minimum Inhibitory Concentration (MIC) against different classes of microorganisms. mdpi.com

Anticancer Potential in Specific Cancer Cell Lines

The cytotoxic and antiproliferative effects of chroman-4-one derivatives against various cancer cell lines are a primary focus of preclinical research. nih.govnih.gov These studies aim to identify compounds with potent and selective anticancer activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and, consequently, the cytotoxic potential of a compound. The IC50 value, which represents the concentration of the compound that inhibits 50% of cell growth, is a standard measure of anticancer potency.

For example, a series of novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to 1,2,4-triazoles were synthesized and evaluated for their cytotoxic activity against a panel of six human cancer cell lines. nih.gov One of the derivatives, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, demonstrated potent activity against the AGS cell line with an IC50 value of 2.63 ± 0.17 µM. nih.gov

Other studies have shown that chromone derivatives can induce apoptosis and cause DNA fragmentation in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). mdpi.com The structural modifications on the chroman-4-one scaffold, including the introduction of a bromo substituent, can significantly influence the anticancer activity.

The table below presents the cytotoxic activity of a related chromen-2-one derivative against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS (gastric)2.63 ± 0.17
MGC-803 (gastric)3.05 ± 0.29
HCT-116 (colorectal)11.57 ± 0.53
HeLa (cervical)13.62 ± 0.86

Data from a study on 7-hydroxy-4-phenylchromen-2-one derivatives, showing the half-maximal inhibitory concentration (IC50) against various human cancer cell lines. nih.gov

Mechanistic Investigations of Cellular Responses Induced by this compound

Investigations into the cellular effects of chroman-4-one analogues reveal a range of responses, primarily centered on anti-proliferative and antimicrobial activities. The chroman-4-one scaffold serves as a versatile framework for developing compounds that can interact with a wide array of biological targets, leading to diverse cellular outcomes. nih.gov

Analogues of this compound have demonstrated significant antiproliferative effects in various cancer cell lines. acs.org For instance, certain 2-alkyl substituted chroman-4-one derivatives were found to cause a significant reduction in the proliferation of breast (MCF-7) and lung (A549) cancer cells. acs.orggu.se The cellular response is linked to the inhibition of specific enzymes that are crucial for cell cycle progression and survival. gu.se

In the context of antimicrobial activity, specific chroman-4-one and homoisoflavonoid derivatives have shown potent effects against pathogenic microorganisms, including various species of Candida. mdpi.com The cellular response in these fungi is hypothesized to be the disruption of key pathways essential for virulence and survival. mdpi.com

Table 1: Observed Cellular Responses of Chroman-4-one Analogues

Cellular Response Cell Line / Organism Analogue Class
Antiproliferative Activity Breast Cancer (MCF-7), Lung Carcinoma (A549) 2-Alkyl Substituted Chroman-4-ones
Antimicrobial Activity Candida albicans, Candida tropicalis Homoisoflavonoids, 7-Hydroxychroman-4-one

Target Identification and Validation Studies for Observed Biological Effects

A critical aspect of understanding the biological activity of chroman-4-one analogues is the identification and validation of their molecular targets. Research has successfully identified several enzymes and proteins that are specifically inhibited by these compounds.

One of the most well-documented targets is Sirtuin 2 (SIRT2), a class III histone deacetylase. An analogue, 8-bromo-6-chloro-2-pentylchroman-4-one , was identified as a potent inhibitor of SIRT2 with an IC₅₀ value of 1.5 μM. mdpi.com Further studies confirmed that the inhibitory effect is influenced by the nature of the substituents on the chroman-4-one ring, with larger halogen substituents at the 6- and 8-positions enhancing the inhibitory activity against SIRT2. acs.org The selectivity of these compounds for SIRT2 over other sirtuins has also been established. acs.org

Other chroman-4-one derivatives have been evaluated as potential inhibitors of Monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.govresearchgate.net Computational molecular docking studies have been employed to investigate the binding interactions between chroman-4-one derivatives and the MAO-B active site. researchgate.net

In antimicrobial studies, molecular modeling has suggested potential targets in Candida albicans. For the parent compound 7-hydroxychroman-4-one , cysteine synthase is a potential target, while other analogues are thought to target HOG1 kinase and Fructose-bisphosphate aldolase (FBA1), which are key proteins involved in fungal virulence and survival. mdpi.com

Table 2: Identified Molecular Targets for Chroman-4-one Analogues

Target Enzyme/Protein Analogue Compound/Class Organism Biological Effect
Sirtuin 2 (SIRT2) 8-bromo-6-chloro-2-pentylchroman-4-one Human Anticancer / Antiproliferative
Monoamine Oxidase B (MAO-B) Chroman-4-one derivatives Human Neuroprotection (potential)
HOG1 Kinase 7-methoxy-chroman-4-one Candida albicans Antifungal

In Vivo Efficacy Studies in Relevant Animal Models

While in vitro studies provide valuable data on cellular activity, in vivo studies in animal models are essential to evaluate the therapeutic potential of these compounds. Research on chroman-4-one analogues has extended to such models for specific diseases.

In a study focused on cutaneous leishmaniasis, new chroman-4-one hydrazone derivatives were evaluated for their efficacy and toxicity. researchgate.net The therapeutic effect of formulations containing these derivatives was assessed in golden hamsters infected with Leishmania (V.) braziliensis. The study found that a specific benzoic acid hydrazone derivative produced a high percentage of clinical cures, determined by the reduction in lesion size after treatment. researchgate.net This work represents the first report of a chroman-4-one analogue demonstrating antileishmanial activity combined with properties that aid in wound healing and inflammation reduction. researchgate.net

In other preclinical evaluations, certain 3-benzylidene-4-chromanones were found to be well tolerated in mice, which is a crucial early indicator of a compound's potential for further development. researchgate.net

Table 3: Summary of In Vivo Studies on Chroman-4-one Analogues

Disease Model Animal Model Analogue Class Key Finding
Cutaneous Leishmaniasis Golden Hamster Chroman-4-one Hydrazones High percentage of clinical cure; reduction in lesion size

Molecular Mechanisms of Action

The molecular mechanisms of action for chroman-4-one analogues are directly linked to the inhibition of their identified targets. By modulating the activity of these key proteins, the compounds trigger downstream signaling events that result in the observed biological effects.

For the SIRT2-inhibiting analogues, the mechanism involves preventing the deacetylation of histone and non-histone proteins. gu.se SIRT2 is known to deacetylate α-tubulin, and its inhibition by chroman-4-one derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and antiproliferative effects in cancer cells. gu.se

In the case of antifungal analogues targeting Candida albicans, the proposed mechanism involves the disruption of critical signaling pathways. For example, targeting the HOG1 kinase, a central component of the high-osmolarity glycerol (HOG) pathway, would impair the fungus's ability to respond to osmotic stress, thereby compromising its survival and virulence. mdpi.com

The anti-inflammatory effects observed with some chroman-4-one derivatives may be linked to the modulation of inflammatory pathways. While not fully elucidated for all analogues, related flavonoid structures are known to suppress key inflammatory mediators such as cyclooxygenase and transcription factors like NF-κB. nih.govresearchgate.net The observed effects of a chroman-4-one hydrazone on fibroblast migration and inflammatory processes in vivo further suggest a mechanism involving the modulation of the host's inflammatory response. researchgate.net

Table 4: Proposed Molecular Mechanisms of Chroman-4-one Analogues

Mechanism Target Consequence Biological Outcome
Inhibition of protein deacetylation SIRT2 Disruption of α-tubulin network Antiproliferative / Anticancer
Disruption of stress response pathway HOG1 Kinase Impaired response to osmotic stress Antifungal

Analytical Methodologies for the Detection and Quantification of 8 Bromo 7 Hydroxychroman 4 One

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for separating 8-Bromo-7-hydroxychroman-4-one from impurities, starting materials, and other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for the analysis of non-volatile and thermally sensitive compounds like chroman-4-ones. pharmaguideline.com For this compound, a reversed-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the chromanone structure possesses chromophores that absorb light in the UV region. The method's ability to separate closely related compounds makes it ideal for assessing the purity of synthesized this compound and quantifying it in reaction mixtures. For purification purposes, flash column chromatography using a mixture of solvents like ethyl acetate (B1210297) and heptane (B126788) or hexane (B92381) is often utilized for chroman-4-one derivatives. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov While chroman-4-ones can be analyzed by GC, their polarity and potential for thermal degradation may necessitate derivatization to increase volatility and stability. The mass spectrometer detector provides not only quantitative data but also structural information based on the fragmentation pattern of the molecule, confirming the identity of the analyte. The presence of a bromine atom in this compound would produce a characteristic isotopic pattern in the mass spectrum, aiding in its identification. nih.govlibretexts.org

Table 1: Example Chromatographic Conditions for Analysis of Substituted Chroman-4-ones
TechniqueParameterExample Condition/Value
HPLCColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water
Flow Rate1.0 mL/min
DetectionUV at ~275 nm
GC-MSColumnPolysiloxane-based capillary column (e.g., Rtx-200) nih.gov
Carrier GasHelium
Injection ModeSplit/Splitless
DetectionMass Spectrometry (Electron Ionization)

Spectrophotometric Methods for Quantitative Determination in Research Matrices

UV-Visible (UV-Vis) spectrophotometry is a straightforward and cost-effective technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. pnrjournal.com The this compound molecule, containing a substituted benzene (B151609) ring fused to a pyranone system, is expected to exhibit distinct absorption bands.

Flavonoids and related compounds like chromanones typically show two main absorption bands in their UV-Vis spectra.

Band I (typically 300-400 nm) is associated with the electronic transitions in the cinnamoyl system (B ring and the C3-C4 bond).

Band II (typically 240-280 nm) arises from transitions in the benzoyl system (A ring).

For this compound, the primary absorption would be expected in the Band II region. For instance, a related compound, 8-formyl-7-hydroxy-4-methylcoumarin, shows a maximum absorption wavelength (λmax) in chloroform (B151607) solution. researchgate.net The precise λmax for this compound would be determined by scanning a dilute solution of the pure compound in a suitable solvent (like ethanol (B145695) or methanol) across the UV spectrum. rjptonline.orgufrgs.br Quantification is achieved by creating a calibration curve that plots absorbance against known concentrations of the compound, following the Beer-Lambert law. researchgate.net

Table 2: Predicted Spectrophotometric Properties for this compound
ParameterPredicted Value/RangeBasis of Prediction
Expected λmax (Band II)250 - 280 nmBased on the benzoyl system of the chromanone core.
Expected λmax (Band I)300 - 350 nmBased on the overall conjugated system.
Suitable SolventEthanol, Methanol, AcetonitrileCommon solvents for UV-Vis analysis providing good solubility and UV transparency.
Quantification RangeDependent on molar absorptivity, typically in µg/mL range.Determined by linearity studies during method validation. researchgate.net

Electrochemical Detection Methods for High Sensitivity Applications

Electrochemical methods offer high sensitivity and selectivity for the detection of electroactive compounds. mdpi.com The this compound molecule contains a phenolic hydroxyl group (-OH) directly attached to the aromatic ring. This functional group is readily oxidizable, making the compound suitable for determination by anodic voltammetric techniques.

Methods like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be applied. nih.gov The analysis involves applying a potential to a working electrode (such as a glassy carbon electrode, which may be modified to enhance sensitivity) and measuring the resulting current as the phenolic moiety is oxidized. The oxidation potential is characteristic of the compound's structure, while the peak current is proportional to its concentration. These methods are particularly valuable for detecting trace amounts of the compound in various samples. The development of electrochemical sensors for phenolic compounds is an active area of research, focusing on novel electrode materials to improve performance and lower detection limits. mdpi.comrsc.org

Advanced Hyphenated Techniques (e.g., LC-MS/MS) for Complex Biological Samples

For the analysis of this compound in complex biological matrices such as plasma, serum, or tissue homogenates, advanced hyphenated techniques are required. nih.govduke.edu Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its exceptional sensitivity and specificity. nih.gov

The LC system first separates the target analyte from the multitude of endogenous components in the biological sample. The eluent then enters the mass spectrometer. Using an ionization source like electrospray ionization (ESI), the analyte is converted into gas-phase ions. A key feature for the analysis of this compound is the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). libretexts.org This results in a characteristic isotopic pattern for the molecular ion [M]⁺ and a companion peak [M+2]⁺ of almost equal intensity, separated by two mass-to-charge (m/z) units. libretexts.orgyoutube.com This unique signature is highly selective for identifying bromine-containing compounds.

In tandem mass spectrometry (MS/MS), the molecular ion is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides an extremely specific and sensitive method for quantification, even at very low concentrations. researchgate.net

Table 3: Illustrative LC-MS/MS Parameters for this compound Analysis
ParameterExample Setting
LC ColumnC18 or similar reversed-phase column
Mobile PhaseGradient of Acetonitrile/Methanol with 0.1% Formic Acid in Water
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
MS DetectionMultiple Reaction Monitoring (MRM)
Precursor Ions (Q1)m/z corresponding to [M+H]⁺ (for ⁷⁹Br and ⁸¹Br isotopes)
Product Ions (Q3)Specific fragment ions determined from fragmentation studies

Method Validation for Precision, Accuracy, and Robustness in Analytical Protocols

Validation of an analytical method is the process of providing documented evidence that the procedure is suitable for its intended purpose. chromatographyonline.com For the quantification of this compound, especially in a regulatory context, method validation must be performed according to guidelines from bodies like the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA). researchgate.netiqvia.comamsbiopharma.com

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.net

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. altabrisagroup.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. chromatographyonline.com

Accuracy: The closeness of the test results obtained by the method to the true value, often expressed as percent recovery. altabrisagroup.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ufrgs.br

Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria
ParameterDescriptionCommon Acceptance Criterion (Example for HPLC/LC-MS)
SpecificityNo interference at the retention time of the analyte.Peak purity index > 0.99; baseline resolution from other peaks.
LinearityDemonstrates a proportional relationship between response and concentration.Correlation coefficient (r²) ≥ 0.998.
AccuracyCloseness to the true value.Recovery of 98.0% - 102.0% for drug substance.
PrecisionAgreement between repeated measurements.Relative Standard Deviation (RSD) ≤ 2%. amsbiopharma.com
LOD/LOQLowest concentration detectable/quantifiable.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
RobustnessResistance to small changes in method parameters (e.g., pH, flow rate).System suitability parameters remain within limits; RSD of results ≤ 2%.

Structure Activity Relationship Sar Studies of 8 Bromo 7 Hydroxychroman 4 One Derivatives

Design Principles for Novel Chromanone Analogs Based on 8-Bromo-7-hydroxychroman-4-one

The design of new chromanone analogs often begins with the core structure of this compound, a scaffold that has shown promise in various biological assays. A key principle in the design of novel analogs is the strategic modification of the chromanone core to enhance interactions with biological targets. This involves considering the steric, electronic, and hydrophobic properties of substituents introduced at various positions on the chroman-4-one ring system.

A fundamental approach involves leveraging the existing knowledge of the SAR of related chromanone and chromone (B188151) derivatives. For instance, it has been observed that substituents on the aromatic ring are often necessary to achieve significant biological inhibition. The unsubstituted 2-pentylchroman-4-one, for example, was found to have lost all inhibitory activity compared to its substituted counterparts, highlighting the importance of aromatic substitutions. nih.gov

Another design principle is scaffold morphing, where the core structure is altered to create novel chemical entities while retaining key pharmacophoric features. This was demonstrated in the development of 4H-chromen-4-one derivatives from a benzofuran (B130515) compound, which led to the discovery of promising antitubercular agents. nih.gov Furthermore, the concept of "privileged structures," such as the chroman-4-one scaffold, serves as a foundation for designing new inhibitors for various enzymes, including sirtuins. nih.gov

Systematic Chemical Modifications at the Bromine (C-8), Hydroxyl (C-7), and Carbonyl (C-4) Positions

Systematic modifications at specific positions of the this compound scaffold are crucial for elucidating the role of each functional group in biological activity.

Bromine (C-8) Position: The bromine atom at the C-8 position significantly influences the electronic properties of the aromatic ring and can participate in halogen bonding with biological targets. Studies on related chroman-4-ones have shown that larger, electron-withdrawing substituents at the 6- and 8-positions are often favorable for activity. nih.gov For instance, the replacement of a chloro group at the 6-position with a bromo substituent in a disubstituted 2-pentylchroman-4-one was well-tolerated and resulted in a potent SIRT2 inhibitor. nih.gov This suggests that modifications at the C-8 position with different halogens or other electron-withdrawing groups could modulate activity.

Hydroxyl (C-7) Position: The hydroxyl group at the C-7 position is a key site for hydrogen bonding and can be a critical determinant of activity. In studies of flavonol-like compounds, modification of the hydroxyl group at the 3-position of the chromen-4-one scaffold by converting it to an ester led to significant anti-Trypanosoma brucei activity. nih.gov Conversely, the presence of a carbamate (B1207046) or an ether at this position resulted in inactivity. nih.gov This indicates that the nature of the substituent at the hydroxyl position is critical. Moving a methoxy (B1213986) group from the 7-position to the 6-position in a related chromen-4-one derivative caused a significant drop in antiparasitic activity, further emphasizing the importance of the C-7 position. nih.gov

Carbonyl (C-4) Position: The carbonyl group at the C-4 position is an essential feature for the biological activity of many chroman-4-one derivatives. Research has shown that the presence of the carbonyl group is crucial for potent inhibition of certain enzymes. nih.gov Its removal or alteration can lead to a loss of activity, likely due to conformational changes in the ring system that affect the orientation of other key functional groups. nih.gov In some spirocyclic chromanes, the oxidation state at the C-4 position has been shown to influence antimalarial activity. nih.gov

Biological Evaluation of Synthesized Derivatives and Establishment of Activity Profiles

The synthesized derivatives of this compound are subjected to a battery of biological assays to determine their activity profiles. These evaluations are essential for understanding the therapeutic potential of the novel compounds.

A common approach is to screen the compounds against specific biological targets, such as enzymes or receptors, to determine their inhibitory or modulatory effects. For example, a series of substituted chromone and chroman-4-one derivatives were evaluated as novel inhibitors of SIRT2, an enzyme implicated in aging-related diseases. nih.gov The most potent compounds exhibited inhibitory concentrations in the low micromolar range. nih.gov

The establishment of activity profiles also involves assessing the selectivity of the compounds. For instance, the synthesized SIRT2 inhibitors were tested for their activity against other sirtuin isoforms (SIRT1 and SIRT3) to determine their selectivity. nih.gov High selectivity is a desirable characteristic for a drug candidate as it can minimize off-target effects.

The following table summarizes the biological evaluation of some representative chromanone derivatives:

CompoundTarget/OrganismActivity (IC50/EC50)Selectivity
6,8-dibromo-2-pentylchroman-4-oneSIRT21.5 µMHigh selectivity over SIRT1 and SIRT3
8-bromo-6-chloro-2-pentylchroman-4-oneSIRT24.5 µMNot specified
2-(benzo[d] nih.govnih.govdioxol-5-yl)-3-(pivaloyloxy)chromen-4-oneTrypanosoma brucei1.1 µMSI > 92
2-(benzo[d] nih.govnih.govdioxol-5-yl)-7-methyl-3-hydroxychromen-4-oneTrypanosoma brucei0.4 µMSI = 31

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; SI: Selectivity Index.

Establishment of Pharmacophoric Models and Key Structural Determinants for Potency and Selectivity

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. By analyzing a set of active molecules, a pharmacophore model can be generated that describes the key features responsible for their interaction with a biological target.

For chroman-4-one derivatives, a pharmacophore model would typically include features such as hydrogen bond donors (e.g., the C-7 hydroxyl group), hydrogen bond acceptors (e.g., the C-4 carbonyl group), and hydrophobic regions (e.g., the aromatic ring and other substituents). The bromine atom at the C-8 position could also be considered as a halogen bond donor.

Key structural determinants for potency and selectivity can be elucidated through a combination of SAR studies and computational modeling. For example, the observation that larger, electron-withdrawing substituents at the 6- and 8-positions of the chroman-4-one ring are favorable for SIRT2 inhibition suggests that these positions are involved in important interactions with the enzyme's active site. nih.gov Similarly, the strict requirement for a carbonyl group at the C-4 position indicates its crucial role in binding. nih.gov

The development of pharmacophore models can aid in the virtual screening of large compound libraries to identify new potential inhibitors, as well as in the de novo design of novel and more potent analogs.

Deconvolution of Activity Contributions from Specific Substructures and Substituent Effects

The chroman-4-one scaffold itself serves as the foundational structure, but its activity is significantly modulated by the nature and position of its substituents. For instance, the lack of activity in the unsubstituted 2-pentylchroman-4-one demonstrates that the substituents on the aromatic ring are the primary drivers of SIRT2 inhibition. nih.gov

The electronic nature of the substituents has also been shown to play a critical role. The activity of certain chroman-4-one derivatives can be dramatically altered by the electronic properties of the substituents on the aromatic ring. nih.gov This suggests that electrostatic interactions are important for the binding of these compounds to their biological targets.

Furthermore, even minor alterations in the structure can have a marked effect on activity, indicating a very close relationship between the molecular structure and biological function. nih.gov This highlights the importance of a systematic and detailed exploration of the chemical space around the this compound scaffold to fully understand the contributions of each substructure and substituent.

Potential Applications of 8 Bromo 7 Hydroxychroman 4 One As a Research Tool or Scaffold

Utility in Organic Synthesis as a Versatile Building Block

The 8-Bromo-7-hydroxychroman-4-one molecule is a highly functionalized intermediate that offers significant versatility in organic synthesis. The chroman-4-one core itself is a key building block for a diverse array of heterocyclic compounds. nih.gov The strategic placement of the bromo and hydroxy substituents provides handles for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

The hydroxyl group at the 7-position can undergo several key reactions:

Alkylation: The hydroxyl group can be readily alkylated to introduce a wide range of side chains, thereby modifying the steric and electronic properties of the molecule. This is a common strategy to explore structure-activity relationships (SAR) in medicinal chemistry.

Esterification: Reaction with carboxylic acids or their derivatives leads to the formation of esters, which can alter the lipophilicity and bioavailability of the resulting compounds.

Etherification: Formation of ether linkages is another common modification. For instance, reaction with propargyl bromide can introduce a terminal alkyne, which can then be used in "click chemistry" reactions to attach larger molecular fragments.

The bromine atom at the 8-position is particularly valuable for carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions. These include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

The carbonyl group of the chroman-4-one core can also be a site for various synthetic modifications. For example, it can be reduced to a hydroxyl group, which can then be further functionalized or eliminated to introduce a double bond. nih.govacs.org

The versatility of this compound as a synthetic intermediate is highlighted by the numerous derivatives that can be prepared from the parent chroman-4-one scaffold. The ability to perform selective modifications at multiple positions makes this compound an attractive starting material for the synthesis of complex natural products and novel bioactive molecules.

Table 1: Potential Synthetic Transformations of this compound
Functional GroupReaction TypePotential ReagentsResulting Functionality
7-HydroxyAlkylationAlkyl halides (e.g., CH₃I, BnBr)Alkoxy derivatives
7-HydroxyEsterificationAcyl chlorides, AnhydridesEster derivatives
8-BromoSuzuki CouplingArylboronic acids, Pd catalyst8-Aryl derivatives
8-BromoSonogashira CouplingTerminal alkynes, Pd/Cu catalyst8-Alkynyl derivatives
4-CarbonylReductionNaBH₄4-Hydroxy derivative

Role as a Chemical Probe for Biological Pathway Elucidation

Chemical probes are essential tools for dissecting complex biological pathways. The chroman-4-one scaffold has been identified as a core component of molecules that can selectively inhibit enzymes involved in disease processes. For example, substituted chroman-4-one derivatives have been synthesized and evaluated as novel inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases such as neurodegenerative disorders. nih.gov

Research has shown that substitutions at the 6- and 8-positions of the chroman-4-one ring with larger, electron-withdrawing groups can be favorable for potent and selective inhibition of SIRT2. nih.gov This suggests that this compound could serve as a valuable starting point or a key intermediate for the development of chemical probes targeting SIRT2 or other related enzymes. The bromine atom can be used to introduce further diversity, while the hydroxyl group can influence solubility and interactions with the biological target.

By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can gain insights into the specific structural requirements for interacting with a particular biological target. This information is crucial for understanding the function of proteins within cellular pathways and for the validation of new drug targets. The development of potent and selective inhibitors based on this scaffold can provide researchers with the tools needed to modulate the activity of specific proteins and observe the downstream cellular effects.

Scaffold for the Development of Combinatorial Libraries in Drug Discovery Research

The concept of "privileged structures" is central to modern drug discovery, where certain molecular scaffolds are known to bind to multiple biological targets with high affinity. The chroman-4-one ring system is considered one such scaffold. nih.govijrpc.com Its rigid, bicyclic structure provides a well-defined three-dimensional shape that can be systematically decorated with various functional groups to create large collections of diverse molecules known as combinatorial libraries.

This compound is an ideal starting point for the construction of such libraries due to its multiple points of diversification. As outlined in the organic synthesis section, the 7-hydroxy group, the 8-bromo substituent, and the chroman-4-one core itself can all be chemically modified. This allows for the rapid generation of a large number of analogs with varied physicochemical properties.

The general workflow for utilizing this scaffold in combinatorial chemistry would involve:

Scaffold Synthesis: Efficient synthesis of the core this compound molecule.

Parallel Synthesis: Reaction of the core scaffold with a diverse set of building blocks in a parallel or split-and-pool fashion to generate a library of derivatives. For instance, the 8-bromo position could be reacted with a library of boronic acids, while the 7-hydroxy position is reacted with a library of alkyl halides.

Screening: The resulting library of compounds is then screened against a panel of biological targets to identify "hits" with desired activities.

Structure-Activity Relationship (SAR) Studies: The hits are then further optimized to improve potency, selectivity, and drug-like properties.

The chromone (B188151) and chroman-4-one scaffolds have been successfully used to develop compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov Therefore, a combinatorial library based on the this compound scaffold holds significant potential for the discovery of novel therapeutic agents.

Table 2: Compound Names Mentioned in the Article
Compound Name
This compound
Chroman-4-one
Sirtuin 2 (SIRT2)
Propargyl bromide
8-bromo-7-hydroxy-3-phenylchromen-4-one

Future Research Directions and Perspectives on 8 Bromo 7 Hydroxychroman 4 One Chemistry

Exploration of Unconventional Synthetic Pathways for Structural Diversity

The generation of a diverse library of derivatives based on the 8-Bromo-7-hydroxychroman-4-one scaffold is paramount for comprehensive structure-activity relationship (SAR) studies. While classical methods for chroman-4-one synthesis exist, future research should focus on unconventional, more efficient, and versatile synthetic strategies.

Recent advancements in organic synthesis have introduced several innovative methods applicable to the chroman-4-one framework. These include:

Cascade Radical Annulation: This approach utilizes radical-initiated cyclization strategies. For instance, the cascade cyclization of 2-(allyloxy)arylaldehydes with various radical precursors has proven effective for creating substituted chroman-4-ones. nih.govnih.govnih.gov Applying this to precursors of this compound could allow for the introduction of diverse alkyl, ester, or amide functionalities at the C3 position.

Metal-Free Synthesis: To enhance the environmental compatibility and reduce costs, metal-free synthetic routes are highly desirable. Methods using reagents like (NH4)2S2O8 to generate radicals for cascade cyclizations represent a promising green chemistry approach. nih.govnih.gov

Photoredox Catalysis: Visible-light-induced radical cascade cyclization, employing an organophotoredox catalytic system, offers a mild and robust method for synthesizing 3-alkyl substituted chroman-4-ones. nih.gov This technique could be instrumental in generating novel derivatives of the target compound.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields. A one-step, base-mediated aldol (B89426) condensation and intramolecular oxa-Michael addition under microwave heating has been successfully used to synthesize a variety of 2-alkyl-substituted chroman-4-ones. semanticscholar.orgnih.gov

The exploration of these modern synthetic pathways would enable the efficient construction of a diverse library of this compound analogs, which is essential for exploring a wide range of biological targets.

Table 1: Comparison of Modern Synthetic Methods for Chroman-4-one Scaffolds

Method Key Features Potential for Diversity Reference
Cascade Radical Annulation Efficient C-C bond formation; mild conditions. High diversity at C3 position (alkyl, ester, amide groups). nih.govnih.gov
Photoredox Catalysis Uses visible light; metal-free options available. Precise introduction of alkyl groups. nih.gov

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To fully understand the therapeutic potential and mechanism of action of this compound derivatives, the development and use of advanced biological models are crucial. Standard 2D cell culture assays, while useful for initial screening, often fail to replicate the complexity of a whole organism.

Future mechanistic studies should incorporate more sophisticated models:

In Vitro Models:

3D Spheroids and Organoids: These models better mimic the three-dimensional architecture, cell-cell interactions, and microenvironment of native tissues, providing more predictive data on compound efficacy and toxicity.

Co-culture Systems: Investigating the effect of compounds on cultures containing multiple cell types (e.g., cancer cells and immune cells) can reveal impacts on the tumor microenvironment.

High-Content Imaging Assays: These assays allow for the simultaneous measurement of multiple cellular parameters, providing detailed insights into the compound's effect on cellular morphology, signaling pathways, and organelle function.

In Vivo Models:

Xenograft and Syngeneic Mouse Models: For anticancer research, testing lead compounds in animal models of cancer is essential. A study on a different chromen-4-one derivative utilized rats with diethylnitrosamine (DEN)-induced hepatocellular carcinoma to evaluate in vivo antitumor effects, demonstrating the feasibility of such models for this class of compounds. researchgate.netresearchgate.net

Transgenic Disease Models: Utilizing genetically engineered models that replicate specific human diseases (e.g., neurodegenerative disorders or metabolic diseases) can provide critical information on the therapeutic potential of the derivatives.

Zebrafish Models: The zebrafish model is increasingly used for rapid toxicity and efficacy screening due to its genetic tractability and optical transparency.

Employing these advanced models will be critical for elucidating the precise molecular targets and pathways modulated by this compound derivatives, bridging the gap between preclinical findings and potential clinical applications.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Medicinal Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These computational tools can accelerate the identification of promising drug candidates, optimize their properties, and predict their biological activities, thereby reducing the time and cost of development.

For the this compound scaffold, AI and ML can be applied in several key areas:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build robust QSAR models that correlate the structural features of a library of derivatives with their biological activity. These models can then predict the activity of virtual compounds, guiding the synthesis of the most promising candidates.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process is crucial. AI models trained on large datasets can effectively predict these properties for novel this compound derivatives, helping to prioritize compounds with favorable drug-like profiles.

Virtual Screening and Target Identification: ML models, including deep learning approaches, can screen vast virtual libraries of potential derivatives against biological targets. springermedicine.com Furthermore, chemical language models can be trained to predict the bioactivity of molecules, potentially identifying novel targets and expanding the therapeutic applications of the scaffold. jcsp.org.pk

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties such as high potency and selectivity against a specific target.

By leveraging these AI and ML tools, researchers can navigate the vast chemical space of possible derivatives more efficiently, focusing laboratory efforts on compounds with the highest probability of success.

Investigation of Synergistic Effects with Other Chemical Entities in Combination Studies

Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. nih.gov Investigating the synergistic potential of this compound derivatives with existing therapeutic agents could unlock new treatment paradigms.

Future research should focus on:

Combination with Chemotherapeutic Agents: Flavonoids, the broader class to which chromanones belong, have been shown to have synergistic effects when combined with traditional chemotherapy drugs like paclitaxel. researchgate.netrjpharmacognosy.ir Studies could explore whether derivatives of this compound can enhance the efficacy of standard anticancer drugs, potentially by overcoming drug resistance mechanisms or reducing required dosages and associated side effects. mdpi.com

Synergy with Antibiotics: Given the rise of antimicrobial resistance, novel strategies are urgently needed. Benzopyran derivatives have been investigated as antibacterial agents. researchgate.net Combination studies could reveal if this compound derivatives can potentiate the activity of existing antibiotics against multidrug-resistant bacteria.

Antioxidant Combinations: Flavonoids are well-known for their antioxidant properties. Studies have shown that combinations of different flavonoids and phenolic compounds can produce synergistic antioxidant effects. nih.gov Investigating combinations of this compound derivatives with other antioxidants could lead to the development of potent formulations for conditions associated with oxidative stress.

Systematic screening of combinations can identify synergistic interactions that lead to more effective and safer therapies than could be achieved with a single agent.

Expanding the Scope of Derived Chemical Entities for Novel Biological Activities

The chroman-4-one scaffold is a versatile template for designing molecules with a wide array of biological activities. nih.govresearchgate.net The unique electronic properties conferred by the bromine atom and the hydrogen-bonding capability of the hydroxyl group make this compound an excellent starting point for discovering novel bioactive agents.

A key area of future research will be to synthesize and screen derivatives for a broad range of biological activities, including but not limited to:

Enzyme Inhibition: A study on related substituted chroman-4-ones identified potent and highly selective inhibitors of Sirtuin 2 (SIRT2), a therapeutic target in neurodegenerative diseases and cancer. semanticscholar.org Notably, compounds with bromo-substitutions at the 6- and 8-positions were particularly potent. This strongly suggests that derivatives of this compound are prime candidates for development as SIRT2 inhibitors.

Anticancer Activity: Chroman-4-one derivatives have demonstrated cytotoxic effects against various cancer cell lines. mdpi.com Future work should involve modifying the substituents at the C2 and C3 positions of the this compound core to optimize anticancer potency and selectivity.

Antimicrobial and Antiparasitic Activity: Various chromanone derivatives have shown potential as antimicrobial and antiparasitic agents. nih.gov For example, some analogs are effective against the parasites responsible for trypanosomiasis and leishmaniasis by targeting enzymes like pteridine (B1203161) reductase 1.

Antioxidant and Anti-inflammatory Effects: The phenolic hydroxyl group suggests inherent antioxidant potential. Derivatization could lead to compounds with enhanced anti-inflammatory and antioxidant activities, relevant for a host of chronic diseases. nih.gov

Table 2: Reported Biological Activities of Various Chroman-4-one Derivatives

Derivative Class Biological Activity Potential Therapeutic Area Reference
2-Alkyl-6,8-dibromochroman-4-ones Selective SIRT2 Inhibition Neurodegeneration, Cancer semanticscholar.org
3-Benzylidenechroman-4-ones Cytotoxicity, Anticancer Cancer mdpi.com
Thiochroman-4-ones Antileishmanial, Antimalarial Parasitic Diseases nih.gov
Hydroxy-substituted chromanones Antioxidant, Radical Scavenging Oxidative Stress-related Diseases mdpi.com

By systematically exploring derivatization and screening against a wide panel of biological targets, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of next-generation chemical entities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.